2-Benzylthio-5-amino-1,3,4-thiadiazole

Anticancer Cytotoxicity 1,3,4-Thiadiazole Derivatives

Researchers developing anticancer or antimicrobial agents often encounter poor stability and assay interference from free-thiol thiadiazole analogs. 2-Benzylthio-5-amino-1,3,4-thiadiazole solves this via a stable, lipophilic benzylthio protecting group that enhances membrane permeability while enabling further derivatization (oxidation to sulfoxide/sulfone, nucleophilic substitution). • Anticancer SAR: Derivatives achieve IC50 = 1.12 µmol/L against MCF-7 cells - a 2.6-fold improvement over unsubstituted analogs. • Antimicrobial: Parent compound MIC = 25 µg/mL against S. aureus & A. niger; halogenated derivatives reach MIC = 12.5 µg/mL. • CNS: In vivo FST model - 77.99% immobility reduction, matching imipramine (82%). Supplied as ≥98% pure crystalline powder with full analytical documentation.

Molecular Formula C9H9N3S2
Molecular Weight 223.3 g/mol
CAS No. 25660-71-3
Cat. No. B112369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylthio-5-amino-1,3,4-thiadiazole
CAS25660-71-3
Molecular FormulaC9H9N3S2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)N
InChIInChI=1S/C9H9N3S2/c10-8-11-12-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)
InChIKeyBHIGBGKIAJJBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylthio-5-amino-1,3,4-thiadiazole Overview


2-Benzylthio-5-amino-1,3,4-thiadiazole (CAS 25660-71-3) is a heterocyclic small molecule composed of a 1,3,4-thiadiazole core substituted with a benzylthio group at the 2-position and an amino group at the 5-position, possessing the molecular formula C9H9N3S2 and a molecular weight of 223.3 g/mol . The compound is typically supplied as a white to light-yellow crystalline powder with a melting point of 157–161 °C and is soluble in organic solvents such as ethanol and DMSO . Its dual sulfur-containing moieties confer increased lipophilicity and potential for diverse chemical derivatization, making it a versatile intermediate for medicinal chemistry and agrochemical research [1].

Synthetic intermediate for SAR-driven lead optimization
Benzylthio group enables tunable derivatization and lipophilic modulation
Privileged 1,3,4-thiadiazole scaffold with broad research utility

2-Benzylthio-5-amino-1,3,4-thiadiazole vs. Generic Analogs


The 5-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, but its biological and synthetic utility is highly dependent on the nature of the substituent at the 2-position [1]. Simple analogs such as 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9) possess a free thiol group that can undergo unwanted oxidation and metal chelation, leading to assay interference and poor stability in biological media . In contrast, the benzylthio group in 2-benzylthio-5-amino-1,3,4-thiadiazole serves as a stable, lipophilic protecting group that simultaneously enhances membrane permeability and provides a versatile handle for further functionalization (e.g., oxidation to sulfoxide/sulfone or nucleophilic substitution) . This structural distinction directly impacts downstream synthetic yields and the reliability of biological screening data, making generic substitution without rigorous SAR validation a significant risk to experimental reproducibility.

Free thiol analog May oxidize in biological media, leading to assay interference and poor stability
Free thiol analog May chelate transition metals, confounding enzymatic and cell-based screening data
Benzylthio present Benzylthio group provides a stable lipophilic anchor that supports reproducible SAR exploration

Quantitative Differentiation Evidence


Anticancer Activity in MCF-7 Cells

A derivative of 2-benzylthio-5-amino-1,3,4-thiadiazole, specifically compound 7j (a benzisoselenazolone-containing derivative), exhibited an IC50 of 1.12 µmol/L against the MCF-7 human breast cancer cell line in a CCK-8 assay, representing a 2.6-fold increase in potency compared to the unsubstituted lead compound 7a (IC50 = 2.89 µmol/L) and demonstrating significantly enhanced activity relative to the average of the series [1]. This differentiation is critical as it quantifies the value of the benzylthio moiety as a starting point for further SAR-driven optimization.

Cytotoxicity in MCF-7
Head-to-head
2.6-fold IC₅₀ improvement over unsubstituted analog (1.12 vs 2.89 µM)
Supports cell-model cytotoxicity endpoint review
Reported in CCK-8 assay; SAR-driven context
Anticancer Cytotoxicity 1,3,4-Thiadiazole Derivatives

Antibacterial Activity Against S. aureus

The parent compound, 2-benzylthio-5-amino-1,3,4-thiadiazole, exhibits moderate antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. However, chlorinated derivatives of this scaffold demonstrate a significant improvement, with an MIC of 12.5 µg/mL against the same strain, representing a 2-fold enhancement in potency . This quantitative improvement, while not a direct comparison of the unmodified compound to a distinct analog, illustrates the critical role of the benzylthio group as a tunable handle for optimizing antimicrobial activity, a feature not present in simpler 5-amino-1,3,4-thiadiazole-2-thiol derivatives.

Antibacterial MIC (S. aureus)
Data to verify
MIC 25 µg/mL (parent); 12.5 µg/mL (chlorinated derivative)
Supports antimicrobial screening context
Class-level inference; source-specific review
Antibacterial Antimicrobial 1,3,4-Thiadiazole Derivatives

Antifungal Activity Against A. niger

Fluorinated derivatives of 2-benzylthio-5-amino-1,3,4-thiadiazole demonstrate potent antifungal activity against Aspergillus niger, with a reported MIC of 12.5 µg/mL . This represents a 2-fold improvement over the parent compound's antifungal activity (MIC = 25 µg/mL against A. niger) and highlights the potential of the benzylthio scaffold for developing novel antifungal agents. The ability to modulate activity through simple halogen substitution on the benzyl ring is a key differentiator from more rigid or less derivatizable 1,3,4-thiadiazole cores.

Antifungal MIC (A. niger)
Data to verify
MIC 25 µg/mL (parent); 12.5 µg/mL (fluorinated derivative)
Supports antifungal screening context
Class-level inference; source-specific review
Antifungal Antimicrobial 1,3,4-Thiadiazole Derivatives

Antidepressant Efficacy vs. Imipramine

A derivative of 5-amino-1,3,4-thiadiazole-2-thiol incorporating a benzylthio group, specifically compound 4i(b) (5-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole), demonstrated a 77.99% reduction in immobility time in a forced swim test, a standard model for antidepressant activity. This was directly compared to the reference drug imipramine, which achieved an 82% reduction [1]. While not a direct comparison of the unmodified compound, this data strongly supports the benzylthio-substituted thiadiazole scaffold as a privileged structure for CNS drug discovery, providing near-comparable efficacy to a clinically used antidepressant in an in vivo model.

In vivo FST model
Head-to-head
77.99% immobility reduction vs imipramine 82%
Supports CNS model-response interpretation
Forced swim test in mice; oral administration
Antidepressant In Vivo 1,3,4-Thiadiazole Derivatives

Abl Tyrosine Kinase Inhibition

A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were identified as potent Abl tyrosine kinase inhibitors [1]. The most active compound (6a) demonstrated inhibitory activity against both Imatinib-sensitive murine myeloid 3B clone and Bcr-Abl-independent Imatinib-resistant leukemia cells. Furthermore, compound 6a was shown to act as a differentiating inducer in human promyelocytic leukemia cells (HL-60) [2]. While specific IC50 values are not provided in the abstract, the dual activity profile—inhibition of resistant cancer cell growth and induction of differentiation—is a highly desirable and quantifiably rare characteristic. This differentiates this specific benzylthio-substituted series from other thiadiazole-based kinase inhibitors that may lack this cytodifferentiating property.

Abl kinase & differentiation
Supporting evidence
Inhibits Imatinib-resistant clones; induces HL-60 differentiation
Supports kinase-target differentiation context
Dual activity reported; IC₅₀ values not specified
Kinase Inhibition Abl Tyrosine Kinase 1,3,4-Thiadiazole Derivatives

Applications of 2-Benzylthio-5-amino-1,3,4-thiadiazole


Anticancer Lead Optimization

Procurement of 2-benzylthio-5-amino-1,3,4-thiadiazole is strongly recommended for medicinal chemistry programs focused on developing novel anticancer agents, particularly those targeting breast cancer (MCF-7) and lung cancer (A549) cell lines. The quantitative evidence demonstrates that derivatives of this core scaffold achieve IC50 values as low as 1.12 µmol/L against MCF-7 cells, a 2.6-fold improvement over unsubstituted analogs [1]. This scaffold serves as an ideal starting point for SAR studies exploring substitutions on the benzyl ring or modifications at the 5-amino position to further enhance potency and selectivity. [1]

Antimicrobial Drug Discovery

Given the demonstrated antibacterial activity against S. aureus (MIC = 25 µg/mL) and antifungal activity against A. niger (MIC = 25 µg/mL) of the parent compound, and the enhanced potency of chlorinated and fluorinated derivatives (MIC = 12.5 µg/mL for both), this compound is a valuable building block for antimicrobial drug discovery [1]. Researchers should prioritize this scaffold for generating focused libraries of halogen-substituted benzylthio derivatives to identify leads with improved efficacy against drug-resistant bacterial and fungal pathogens. [1]

Antidepressant Candidate Discovery

The in vivo data showing that a benzylthio-containing derivative achieved a 77.99% reduction in immobility time in a forced swim test, nearly matching the efficacy of imipramine (82%), provides a strong rationale for procuring 2-benzylthio-5-amino-1,3,4-thiadiazole for CNS drug discovery [1]. This scaffold should be utilized to synthesize and screen novel imine and thiobenzyl derivatives aimed at modulating neurotransmitter systems involved in depression, with the potential to identify new chemical entities with improved safety and efficacy profiles. [1]

Agrochemical Fungicide & Herbicide Synthesis

Patents describe the use of 2-benzylthio-5-amino-1,3,4-thiadiazole as a key intermediate in the synthesis of 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives, which are claimed as agricultural and horticultural germicides [1]. This application extends the compound's utility beyond pharmaceuticals, providing a direct link to industrial-scale agrochemical synthesis. Procurement for this purpose should be considered by organizations involved in the development of next-generation crop protection agents. [1]

Application
Selection Property
Validation Focus
Cancer cell-model cytotoxicity studies
Benzylthio core for SAR-driven cytotoxicity optimization
Cytotoxicity endpoints and selectivity profiling
Antimicrobial screening studies
Halogen-substitutable benzylthio handle
MIC and strain-panel endpoints
CNS model-response profiling
In vivo behavioral response model
Immobility-time endpoint and comparator benchmarking
Agrochemical intermediate synthesis
Heterocyclic building block for crop protection
Synthetic scalability and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzylthio-5-amino-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.